molecular formula C9H12O4 B1329864 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 40469-16-7

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B1329864
CAS RN: 40469-16-7
M. Wt: 184.19 g/mol
InChI Key: ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
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Description

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (3MCHDA) is a monocarboxylic acid with a cyclic structure. It is an organic compound with a molecular formula of C8H12O4 and a molecular weight of 176.18 g/mol. It is an important intermediate in the production of polymers, pharmaceuticals, and other materials. 3MCHDA is also used as an intermediate in the synthesis of other compounds such as polyesters, polyamides, and polyurethanes.

Scientific Research Applications

Optical Resolution in Chemical Synthesis

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its derivatives have been utilized in the optical resolution of various organic compounds. For example, enantiomers of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and imides were obtained through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid. This process is significant in the synthesis of optically pure compounds, which is crucial in various fields of chemistry and pharmacology (Toda, Miyamoto, & Ohta, 1994).

Synthesis of Derivatives and Intermediates

The compound and its related structures are key intermediates in the synthesis of various complex organic molecules. For instance, derivatives of enantiomeric 4-methylcyclohex-3-ene-1,trans-2-diols, prepared from 1-methylcyclohex-3-ene-1,cis-2-dicarboxylic acid, are essential in the synthesis of des-AB-cholestane derivatives (Bolton, Harrison, Lythgoe, & Manwaring, 1971). Similarly, mesomorphic derivatives synthesized from this acid have shown unique properties like lower nematic—isotropic transition temperatures, which are of interest in materials science (Bezborodov & Lapanik, 1992).

Photochemistry and Reaction Studies

The compound plays a role in photochemical studies, such as the addition of acetic acid to cyclohexene derivatives. This reaction is significant in understanding the photo-induced chemical processes and the formation of various compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Moreover, its derivatives have been used in the study of isocyanides and related compounds, demonstrating their utility in the synthesis of complex organic structures (Bossio, Marcaccini, Pepino, & Torroba, 1996).

properties

IUPAC Name

3-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960848
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40469-16-7
Record name 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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